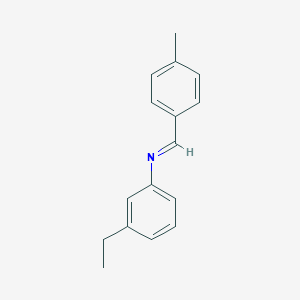
(Z)-N-(3-Ethylphenyl)-1-(4-methylphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-N-(3-Ethylphenyl)-1-(4-methylphenyl)methanimine is an organic compound that belongs to the class of imines Imines are characterized by the presence of a carbon-nitrogen double bond This particular compound features a (Z)-configuration, indicating the specific spatial arrangement of its substituents around the double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(3-Ethylphenyl)-1-(4-methylphenyl)methanimine typically involves the condensation reaction between an aldehyde and an amine. In this case, 3-ethylbenzaldehyde and 4-methylaniline are the starting materials. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, solvent recovery and recycling systems are often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(3-Ethylphenyl)-1-(4-methylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the specific reaction conditions.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-(3-Ethylphenyl)-1-(4-methylphenyl)methanimine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit antimicrobial, anti-inflammatory, or anticancer activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of (Z)-N-(3-Ethylphenyl)-1-(4-methylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s imine group can form reversible covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Z)-N-(3-Methylphenyl)-1-(4-methylphenyl)methanimine
- (Z)-N-(3-Ethylphenyl)-1-(3-methylphenyl)methanimine
- (Z)-N-(3-Ethylphenyl)-1-(4-ethylphenyl)methanimine
Uniqueness
(Z)-N-(3-Ethylphenyl)-1-(4-methylphenyl)methanimine is unique due to its specific (Z)-configuration and the presence of both 3-ethyl and 4-methyl substituents on the aromatic rings. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, highlighting its potential as a versatile chemical entity.
Properties
CAS No. |
400059-57-6 |
|---|---|
Molecular Formula |
C16H17N |
Molecular Weight |
223.31 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-1-(4-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17N/c1-3-14-5-4-6-16(11-14)17-12-15-9-7-13(2)8-10-15/h4-12H,3H2,1-2H3 |
InChI Key |
DNDHKWUKVBLFQY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)N=CC2=CC=C(C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


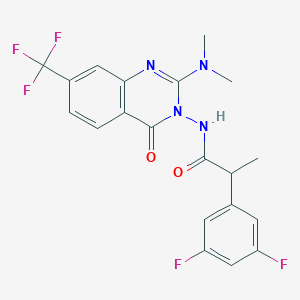

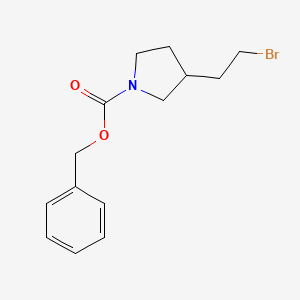


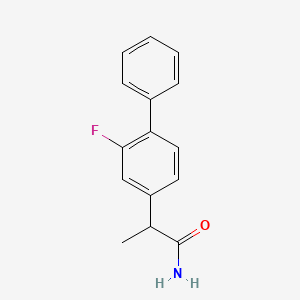

![Pyridazino[1,6-a]benzimidazol-2(1H)-one](/img/structure/B13961785.png)
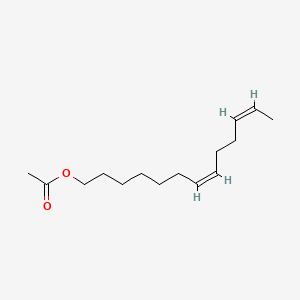
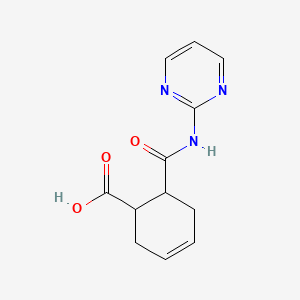

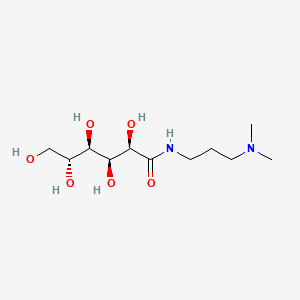
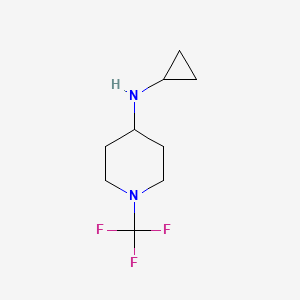
![(2-Isopropyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13961836.png)
